



# Application Note: Western Blot Protocol for Detecting MYC Degradation by CT1113

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CT1113    |           |
| Cat. No.:            | B12377666 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

The MYC proto-oncogene is a critical regulator of cellular proliferation, growth, and metabolism. Its dysregulation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. **CT1113** is a potent and specific small molecule inhibitor of the deubiquitinating enzymes (DUBs) USP28 and USP25.[1][2] These enzymes are responsible for removing ubiquitin tags from the MYC protein, thereby protecting it from proteasomal degradation. By inhibiting USP28 and USP25, **CT1113** promotes the ubiquitination and subsequent degradation of MYC, leading to reduced cellular levels of this oncoprotein and exhibiting anti-tumor activity.[1][2] This application note provides a detailed protocol for utilizing Western blot analysis to detect and quantify the degradation of MYC protein in cancer cells following treatment with **CT1113**.

## **Signaling Pathway of MYC Degradation**

The MYC protein is tightly regulated by the ubiquitin-proteasome system. The E3 ubiquitin ligase FBW7, a component of the SCF (Skp1-Cul1-F-box) complex, targets MYC for ubiquitination.[3] The deubiquitinases USP28 and USP25 counteract this process by removing ubiquitin chains from MYC, thus stabilizing the protein.[4][5] **CT1113** inhibits the enzymatic activity of USP28 and USP25, leading to an accumulation of polyubiquitinated MYC, which is then recognized and degraded by the 26S proteasome.[2]





Click to download full resolution via product page

Caption: **CT1113** inhibits USP28/25, promoting MYC ubiquitination and proteasomal degradation.

## **Experimental Workflow**

The following diagram outlines the major steps for assessing **CT1113**-induced MYC degradation using Western blotting.





Click to download full resolution via product page

Caption: Workflow for Western blot analysis of MYC degradation by CT1113.

## **Data Presentation**

The following tables present representative quantitative data on the effect of **CT1113** on MYC protein levels in a cancer cell line (e.g., HCT116) as determined by densitometric analysis of Western blot bands.

Table 1: Dose-Dependent Effect of CT1113 on MYC Protein Levels

| CT1113 Concentration (nM) | Treatment Time (hours) | Relative MYC Protein Level<br>(%) (Mean ± SD) |
|---------------------------|------------------------|-----------------------------------------------|
| 0 (Vehicle)               | 24                     | 100 ± 5.2                                     |
| 10                        | 24                     | 85 ± 4.1                                      |
| 50                        | 24                     | 62 ± 3.5                                      |
| 100                       | 24                     | 41 ± 2.8                                      |
| 500                       | 24                     | 15 ± 1.9                                      |

Table 2: Time-Course of CT1113-Induced MYC Degradation



| CT1113 Concentration (nM) | Treatment Time (hours) | Relative MYC Protein Level<br>(%) (Mean ± SD) |
|---------------------------|------------------------|-----------------------------------------------|
| 500                       | 0                      | 100 ± 4.8                                     |
| 500                       | 1                      | 78 ± 3.9                                      |
| 500                       | 2                      | 55 ± 3.1                                      |
| 500                       | 6                      | 28 ± 2.5                                      |
| 500                       | 24                     | 12 ± 1.7                                      |

## **Experimental Protocol**

This protocol provides a detailed methodology for performing a Western blot to analyze the degradation of MYC protein induced by **CT1113**.

#### Materials and Reagents

- Cell Line: Human colorectal carcinoma cell line (e.g., HCT116) or other cancer cell line with detectable MYC expression.
- CT1113: Stock solution in DMSO.
- Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).
- Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
- RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
- BCA Protein Assay Kit
- 4x Laemmli Sample Buffer
- SDS-PAGE Gels: (e.g., 4-12% Bis-Tris precast gels).
- Running Buffer: (e.g., MOPS or MES SDS Running Buffer).



- Transfer Buffer: (e.g., Tris-Glycine with 20% methanol).
- PVDF or Nitrocellulose Membranes
- Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
- Primary Antibody: Rabbit anti-c-MYC antibody.
- Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH antibody.
- Secondary Antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
- Enhanced Chemiluminescence (ECL) Substrate
- · Chemiluminescence Imaging System

#### Procedure

- Cell Culture and Treatment:
  - 1. Seed cells in 6-well plates and grow to 70-80% confluency.
  - 2. Treat cells with varying concentrations of **CT1113** (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 24 hours) for dose-response experiments.
  - 3. For time-course experiments, treat cells with a fixed concentration of **CT1113** (e.g., 500 nM) and harvest at different time points (e.g., 0, 1, 2, 6, 24 hours).
  - 4. Include a vehicle control (DMSO) for all experiments.
- Cell Lysis and Protein Extraction:
  - 1. After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
  - 2. Aspirate the PBS and add 100-150  $\mu L$  of ice-cold RIPA lysis buffer (with inhibitors) to each well.



- 3. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
- 4. Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
- 5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- 6. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
- Protein Quantification:
  - 1. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
  - 2. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
- Sample Preparation and SDS-PAGE:
  - 1. Mix 20-30  $\mu$ g of total protein from each sample with 4x Laemmli sample buffer to a final concentration of 1x.
  - 2. Boil the samples at 95-100°C for 5-10 minutes.
  - 3. Load the samples and a pre-stained protein ladder onto an SDS-PAGE gel.
  - 4. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
- Protein Transfer:
  - 1. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
  - 2. Confirm efficient transfer by staining the membrane with Ponceau S.
- · Immunoblotting:

## Methodological & Application





- 1. Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
- 2. Incubate the membrane with the primary anti-c-MYC antibody (diluted in Blocking Buffer, typically 1:1000) overnight at 4°C with gentle agitation.
- 3. Wash the membrane three times for 5-10 minutes each with TBST.
- 4. Incubate the membrane with the HRP-conjugated anti-rabbit IgG secondary antibody (diluted in Blocking Buffer, typically 1:2000-1:5000) for 1 hour at room temperature.
- 5. Wash the membrane three times for 5-10 minutes each with TBST.
- Detection and Analysis:
  - 1. Incubate the membrane with ECL substrate according to the manufacturer's instructions.
  - 2. Capture the chemiluminescent signal using a digital imaging system.
  - 3. Strip the membrane (if necessary) and re-probe with the loading control antibody (e.g.,  $\beta$ -actin or GAPDH) following the same immunoblotting steps.
  - 4. Quantify the band intensities for MYC and the loading control using densitometry software (e.g., ImageJ).
  - 5. Normalize the MYC band intensity to the corresponding loading control band intensity for each sample. Express the results as a percentage of the vehicle-treated control.

#### Conclusion

This application note provides a comprehensive protocol for the detection and quantification of **CT1113**-induced MYC degradation by Western blot. By following this detailed methodology, researchers can effectively assess the efficacy of **CT1113** in promoting the degradation of the MYC oncoprotein, a critical step in the preclinical evaluation of this promising anti-cancer agent.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a class of potent USP25/28 inhibitors with broad-spectrum anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 4. Reactome | USP28 deubiquitinates CLSPN and MYC [reactome.org]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Note: Western Blot Protocol for Detecting MYC Degradation by CT1113]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377666#western-blot-protocol-for-detecting-myc-degradation-by-ct1113]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com